molecular formula C11H6ClFO2 B7990359 (3-Chloro-5-fluorophenyl)(furan-2-yl)methanone

(3-Chloro-5-fluorophenyl)(furan-2-yl)methanone

Cat. No.: B7990359
M. Wt: 224.61 g/mol
InChI Key: OYDCVHDNQJSZRY-UHFFFAOYSA-N
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Description

(3-Chloro-5-fluorophenyl)(furan-2-yl)methanone is an organic compound with the molecular formula C11H6ClFO2. It is a member of the furan family, which is characterized by a five-membered aromatic ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-fluorophenyl)(furan-2-yl)methanone typically involves the reaction of 3-chloro-5-fluorobenzoyl chloride with furan-2-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-fluorophenyl)(furan-2-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic substitution: Substituted furans with various functional groups.

    Nucleophilic addition: Alcohols or other addition products.

    Reduction: Corresponding alcohols.

Scientific Research Applications

(3-Chloro-5-fluorophenyl)(furan-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-5-fluorophenyl)(furan-2-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The furan ring and the carbonyl group are key functional groups that participate in these interactions, often through hydrogen bonding or covalent modification of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-5-fluorophenyl)(furan-2-yl)methanone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and interactions with biological targets. The combination of these substituents with the furan ring and carbonyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFO2/c12-8-4-7(5-9(13)6-8)11(14)10-2-1-3-15-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDCVHDNQJSZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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